molecular formula C36H28O3P2 B1446799 Bis[2-[(oxo)diphenylphosphino]phenyl] Ether CAS No. 808142-23-6

Bis[2-[(oxo)diphenylphosphino]phenyl] Ether

Cat. No. B1446799
M. Wt: 570.6 g/mol
InChI Key: ATTVYRDSOVWELU-UHFFFAOYSA-N
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Description

“Bis[2-[(oxo)diphenylphosphino]phenyl] Ether”, also known as DPEphos or DPEPO, is a wide bite angle diphosphine ligand used in inorganic and organometallic chemistry . It is one of the most popular large band-gap materials used to host blue TADF-based OLEDs .


Synthesis Analysis

The synthesis of “Bis[2-[(oxo)diphenylphosphino]phenyl] Ether” involves purification by sublimation .


Molecular Structure Analysis

The molecular formula of “Bis[2-[(oxo)diphenylphosphino]phenyl] Ether” is C36H28O3P2 . It has a molecular weight of 570.55 .


Chemical Reactions Analysis

“Bis[2-[(oxo)diphenylphosphino]phenyl] Ether” is used as a ligand in various inorganic reactions . One such reaction involves the preparation of copper(I) dimethylamino phosphine phenyl ether complexes .


Physical And Chemical Properties Analysis

“Bis[2-[(oxo)diphenylphosphino]phenyl] Ether” is a solid at 20°C . It has a melting point of 280°C . It is soluble in chloroform .

Scientific Research Applications

Hydrothermal Synthesis

Bis[(2—diphenylphosphino)phenyl]ether dioxide, a derivative of Bis[2-[(oxo)diphenylphosphino]phenyl] Ether, can be effectively synthesized using a hydrothermal method. This approach is more efficient, simpler, and environmentally friendlier compared to traditional techniques, yielding high-purity products in greater quantities (Xiu, 2007).

Photophysical and Electrochemical Properties

Bis[(2-diphenylphosphino)phenyl] ether, also referred to as POP, has been used in the study of heteroleptic [Cu(NN)(PP)]+ complexes, involving a comprehensive investigation of their electronic and structural properties. These complexes, significant in areas like electroluminescent devices and photoredox catalysis, demonstrate varied properties based on the ground-state geometry, metal-to-ligand charge transfer, and luminescence spectra (Leoni et al., 2018).

Catalysis in Arylation Reactions

Bis[2-(diphenylphosphino)phenyl] ether, in combination with palladium acetate, forms a highly active catalyst system for the coupling of anilines with aryl bromides. This system demonstrates effectiveness across a range of substrates, including electron-poor anilines and electron-rich aryl bromides, and exhibits tolerance to steric congestion (Sadighi, Harris, & Buchwald, 1998).

Amphiphilic Diphosphines Synthesis and Use in Hydroformylation

Novel amphiphilic diphosphines based on bis[2-(diphenylphosphino)phenyl] ether have been synthesized for use in hydroformylation reactions. These diphosphines, when used in hydroformylation, achieve high linear/branched ratios and activities, along with minimal isomerization (Buhling et al., 1997).

Structural and Emission Properties in Cu(I) and Ni(II) Complexes

The synthesis and structural characterization of pseudotetrahedral complexes involving Bis[2-(diphenylphosphino)phenyl] ether have been studied. These complexes, particularly those containing Cu(I), exhibit unique photophysical properties, including high emission quantum yields and long excited-state lifetimes (Kuang et al., 2002).

Self-Assembly in Macrocyclic Dinuclear Pd(II)-Phosphine Complexes

Bis[4-[2-(diphenylphosphino)ethyl]phenyl] ether, a related ligand, undergoes spontaneous self-assembly under thermodynamic control to form macrocyclic dinuclear complexes. This process does not require specialized techniques like high dilution methods (Fujita et al., 1993).

Lanthanide Halide and Nitrate Complexes

Complexes of bisphosphine dioxide ethers with lanthanide chlorides, bromides, and nitrates have been synthesized. These complexes exhibit ionic structures and highlight the flexibility of the ligand structure in coordination (Fawcett et al., 2004).

Safety And Hazards

“Bis[2-[(oxo)diphenylphosphino]phenyl] Ether” may cause skin irritation, serious eye irritation, and respiratory irritation . It is also harmful if swallowed .

Future Directions

Given its wide use in OLED materials, “Bis[2-[(oxo)diphenylphosphino]phenyl] Ether” is likely to continue playing a significant role in the development of new electronic devices . Its use as a ligand in various inorganic reactions also suggests potential applications in other areas of chemistry .

properties

IUPAC Name

1-diphenylphosphoryl-2-(2-diphenylphosphorylphenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H28O3P2/c37-40(29-17-5-1-6-18-29,30-19-7-2-8-20-30)35-27-15-13-25-33(35)39-34-26-14-16-28-36(34)41(38,31-21-9-3-10-22-31)32-23-11-4-12-24-32/h1-28H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATTVYRDSOVWELU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3OC4=CC=CC=C4P(=O)(C5=CC=CC=C5)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H28O3P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

570.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis[2-[(oxo)diphenylphosphino]phenyl] Ether

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
CL Kim, J Jeong, HJ Jang, KH Lee, ST Kim… - Journal of Materials …, 2021 - pubs.rsc.org
Purely organic phosphorescent emitters have been developed with the incorporation of alkyl substituents into the N-phenylphenoselenazine core. The new emitter displayed efficient …
Number of citations: 15 pubs.rsc.org
K Sato, K Shizu, K Yoshimura, A Kawada, H Miyazaki… - Physical review …, 2013 - APS
We demonstrate an organic molecule with an energy gap between its singlet and triplet excited states of almost zero (Δ E ST∼ 0 eV). Such separation was realized through proper …
Number of citations: 239 journals.aps.org
Q Li, C Shi, M Huang, X Zhang, F Sun, Y Zheng… - Dalton …, 2021 - pubs.rsc.org
In view of the fact that coordination configurations and special functional groups are both important for the optical properties of phosphorescent iridium complex materials, we have …
Number of citations: 10 pubs.rsc.org
Z Huang, CW Huang, YK Tang, Z Xiao, N Li, T Hua… - Dyes and …, 2022 - Elsevier
The development of the thermally activated delayed fluorescence (TADF) emitters with circularly polarized luminescence (CPL), particularly those exhibiting deep-blue emission is still a …
Number of citations: 10 www.sciencedirect.com
Q Li, C Shi, M Huang, C Wu, H Wang, H Wu… - Inorganic …, 2021 - ACS Publications
A novel family of three types of charged (0, −1, −2) ligands based phosphorescent iridium(III) complexes with different carboxyl-containing dianionic (−2) ligands have been synthesized. …
Number of citations: 10 pubs.acs.org
L Wang, X Cai, BB Li, M Li, Z Wang, L Gan… - … applied materials & …, 2019 - ACS Publications
A fast radiative rate, highly suppressed nonradiation, and a short exciton lifetime are key elements for achieving efficient thermally activated delayed fluorescence (TADF) organic light-…
Number of citations: 42 pubs.acs.org
W Song, Y Chen, Q Xu, H Mu, J Cao… - ACS applied materials …, 2018 - ACS Publications
Herein, a series of universal bipolar host materials, 9,9′-([1,2,4]triazolo[1,5-a]pyridine-2,6-diylbis(4,1-phenylene))bis(9H-carbazole) (TP26Cz1), 3-(2-(4-(9H-carbazol-9-yl)phenyl)-[1,2,4…
Number of citations: 50 pubs.acs.org
HT Feng, J Zeng, PA Yin, XD Wang, Q Peng… - Nature …, 2020 - nature.com
Organic emitters with persistent phosphorescence have shown potential application in optoelectronic devices. However, rational design and phosphorescence tuning are still …
Number of citations: 117 www.nature.com
N Yang, G Yue, Y Zhang, X Qin, Z Gao, B Mi, Q Fan… - Small, 2023 - Wiley Online Library
Hot exciton organic light‐emitting diode (OLED) emitters can balance the high performance of a device and reduce efficiency roll‐off by fast reverse intersystem crossing from high‐lying …
Number of citations: 3 onlinelibrary.wiley.com
Z Peng, Y Gao, G Xie - Molecules, 2021 - mdpi.com
Perovskite quantum dots (PQDs) have drawn global attention in recent years and have been used in a range of semiconductor devices, especially for light-emitting diodes (LEDs). …
Number of citations: 3 www.mdpi.com

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